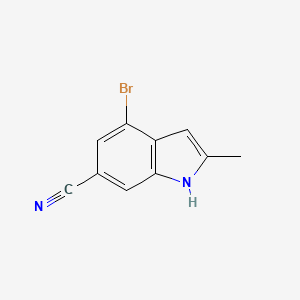

4-bromo-2-methyl-1H-indole-6-carbonitrile

Description

4-Bromo-2-methyl-1H-indole-6-carbonitrile (CAS: 1260384-96-0) is a brominated indole derivative featuring a methyl group at position 2 and a cyano group at position 6. The compound’s structure (Fig. 1) includes a planar indole core with substituents influencing its electronic, steric, and reactive properties.

Properties

Molecular Formula |

C10H7BrN2 |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

4-bromo-2-methyl-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C10H7BrN2/c1-6-2-8-9(11)3-7(5-12)4-10(8)13-6/h2-4,13H,1H3 |

InChI Key |

NPMVFPHDIPWLDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole, followed by the introduction of the carbonitrile group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-2-methyl-1H-indole-6-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1H-indole-6-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

(a) 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS: 1202766-19-5)

- Substituents : Bromo (C6), methoxy (C4), formyl (C3).

- Key Differences: Bromine at C6 (vs. C4 in the target compound) and a formyl group (vs. cyano at C6). The methoxy group at C4 introduces electron-donating effects, contrasting with the methyl group at C2 in the target compound.

- Impact : Reduced steric hindrance compared to the target compound, with altered electronic properties influencing reactivity in cross-coupling reactions .

(b) 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile

- Substituents: Chloro (C6), benzyl (C2), cyano (C3), 4-methylphenyl (N1).

- Key Differences: Chlorine at C6 (vs. bromine at C4) and cyano at C3 (vs. C6). The benzyl group at C2 increases steric bulk compared to the methyl group in the target compound.

- The benzyl group may enhance π-π stacking in crystal packing .

Functional Group Variations

(a) 6-Bromo-1H-indole-2-carboxylic Acid (CAS: 16732-65-3)

- Substituents : Bromo (C6), carboxylic acid (C2).

- Key Differences : Carboxylic acid at C2 (vs. methyl in the target compound) and bromo at C6 (vs. C4).

- Impact : The carboxylic acid group enables hydrogen bonding and salt formation, increasing solubility in polar solvents. Bromine at C6 directs electrophilic substitution to C4, unlike the target compound’s bromine at C4, which may direct reactions to C5 or C7 .

(b) 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2)

- Substituents: Bromo (C4), iodo (C3), cyano (C6).

- Key Differences : Indazole core (two adjacent nitrogen atoms) vs. indole. Iodo at C3 adds significant steric and electronic effects.

- Impact : The indazole core may enhance metabolic stability in pharmaceuticals. The iodo group enables radioimaging applications, unlike the target compound’s simpler halogenation .

Physicochemical and Spectral Properties

Biological Activity

4-Bromo-2-methyl-1H-indole-6-carbonitrile is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound features a bromine atom at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 6th position of the indole ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrN2 |

| Molecular Weight | 235.08 g/mol |

| IUPAC Name | 4-bromo-2-methyl-1H-indole-6-carbonitrile |

| InChI | InChI=1S/C10H7BrN2/c1-6-2-8-9(11)3-7(5-12)4-10(8)13-6/h2-4,13H,1H3 |

| InChI Key | NPMVFPHDIPWLDS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2Br)C#N |

Antimicrobial Properties

Research indicates that compounds within the indole family exhibit significant antimicrobial activity. For instance, 4-bromo-2-methyl-1H-indole-6-carbonitrile has been studied for its potential effectiveness against various bacterial strains. The compound's mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to bactericidal effects.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that 4-bromo-2-methyl-1H-indole-6-carbonitrile may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key regulatory proteins involved in cell proliferation. For example, research has shown that similar compounds can inhibit the activity of kinases involved in tumor growth.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI explored the antibacterial properties of various indole derivatives, including 4-bromo-2-methyl-1H-indole-6-carbonitrile, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising results with an IC50 value indicating effective inhibition of bacterial growth .

- Anticancer Research : Another study highlighted the potential of indole derivatives in cancer therapy. The compound was shown to inhibit cell proliferation in several human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of 4-bromo-2-methyl-1H-indole-6-carbonitrile is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can lead to altered enzyme activity or receptor modulation, ultimately influencing cellular responses.

Comparison with Related Compounds

To better understand the uniqueness of 4-bromo-2-methyl-1H-indole-6-carbonitrile, it is useful to compare it with similar indole derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoindole | Lacks methyl and carbonitrile groups | Moderate antibacterial activity |

| 2-Methylindole | Lacks bromine and carbonitrile groups | Low anticancer potential |

| 6-Cyanoindole | Lacks bromine and methyl groups | Limited biological activity |

The presence of both the bromine and carbonitrile functionalities in 4-bromo-2-methyl-1H-indole-6-carbonitrile contributes to its enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.